1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYADRPLJKLHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moiety
The urea scaffold is highly versatile, with modifications on either nitrogen significantly altering molecular properties. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
*XlogP: Calculated octanol-water partition coefficient. †Estimated based on structural similarity to and . ‡Inferred from analogs in .
Key Observations:
- Thiophene vs. Phenylthio : The thiophen-3-yl group (target compound) contributes aromaticity and moderate lipophilicity, while the phenylthio group in ’s compound adds bulk and sulfur-mediated interactions.
- Phenoxyethyl vs. Fluorobenzyl: The phenoxyethyl group in ’s compound increases hydrophilicity (lower XlogP = 2.8) compared to the fluorobenzyl group (estimated XlogP ~3.1).
Impact of Heterocyclic and Aliphatic Components
Pharmacological Context (Indirect Inferences)
- Kinase Inhibition Potential: Analogs in with quinazolinyl-urea scaffolds exhibit antitumor activity, suggesting that the target compound’s urea core and aromatic substituents may similarly target kinase domains.
- Central Nervous System (CNS) Applications : Pimavanserin (), a 5-HT2A antagonist with a fluorobenzyl-urea structure, highlights the therapeutic relevance of such motifs in CNS disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, and how can reaction yields be optimized?
- Methodology : A two-step approach is commonly employed:
Coupling Reaction : React 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methylamine with 4-fluorobenzyl isocyanate under inert conditions (N₂/Ar) in anhydrous dichloromethane (DCM) or acetonitrile. Catalytic bases like 2,4,6-collidine (0.5–1.1 eq) enhance nucleophilicity .
Purification : Use flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 → 60:40) to isolate the urea product. Yields (~60–70%) can be improved by controlling stoichiometry and reaction time (2–4 hours at 25–65°C) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), thiophene protons (δ 6.8–7.1 ppm), and urea NH signals (δ 5.5–6.0 ppm). The tetrahydro-2H-pyran methylene groups appear as multiplet signals (δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns in the urea moiety .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for urea derivatives) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the urea group and enzymatic active sites (e.g., kinases). The fluorobenzyl group may engage in hydrophobic contacts, while the thiophene moiety contributes π-π stacking .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to evaluate binding stability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) substituents. Modify the tetrahydro-2H-pyran ring to assess steric effects .
- Bioassays : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or calorimetry (ITC) to quantify IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via LC-MS to rule out byproducts .
- Dose-Response Curves : Perform triplicate bioassays with positive controls (e.g., staurosporine for kinase inhibition) to ensure statistical significance .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodology :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility. Characterize solubility profiles using shake-flask methods with UV-Vis quantification .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the tetrahydro-2H-pyran moiety for improved bioavailability .
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